molecular formula C11H13N3 B1517993 2-N,2-N-dimethylquinoline-2,6-diamine CAS No. 914460-74-5

2-N,2-N-dimethylquinoline-2,6-diamine

Cat. No. B1517993
CAS RN: 914460-74-5
M. Wt: 187.24 g/mol
InChI Key: GBQMOCHKQNPXAY-UHFFFAOYSA-N
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Description

2-N,2-N-dimethylquinoline-2,6-diamine, also known as biothionol, is an organic compound. It has a CAS Number of 914460-74-5 and a molecular weight of 187.24 .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis

A simple chiral diamine catalyst was successfully applied in the asymmetric Michael reaction between cyclic dimedone and α,β-unsaturated ketones, facilitating the synthesis of biologically active scaffolds and demonstrating the utility of diamine catalysts in organic synthesis (Yangbin Liu et al., 2012).

Antiplasmodial Activity

New compounds incorporating chloroquinoline structures have shown significant antiplasmodial activity in vitro, offering a pathway to novel antimalarial agents and illustrating the importance of structural modification in drug discovery (Paul Beagley et al., 2003).

Organic Light-Emitting Diode (OLED) Applications

Investigations into phosphorescence properties of cyclometalated iridium(III) complexes have highlighted their potential in OLED applications, showcasing the role of quinoline derivatives in the development of efficient and pure-red emitting materials (A. Tsuboyama et al., 2003).

Polymer Synthesis

The synthesis of polyimides using diamine derivatives demonstrates the utility of these compounds in creating high-performance materials with specific mechanical and thermal properties, essential for advanced engineering applications (Shengjie Lin et al., 1998).

Anticancer Agent Development

The discovery of quinazoline derivatives with significant apoptotic and anticancer activity highlights the potential of modified quinoline compounds in cancer therapy, offering insights into the design of more effective and targeted therapeutic agents (N. Sirisoma et al., 2009).

properties

IUPAC Name

2-N,2-N-dimethylquinoline-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-6-3-8-7-9(12)4-5-10(8)13-11/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQMOCHKQNPXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914460-74-5
Record name 2-N,2-N-dimethylquinoline-2,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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